4-Cyano-3-fluoro-5-methoxybenzoic acid

Chemical Procurement Quality Control Building Block Sourcing

This trisubstituted benzoic acid (CAS 1805456-35-2) combines electron-withdrawing cyano/fluoro with electron-donating methoxy groups, yielding a pKa of 3.08—0.49 units lower than its 3-cyano-5-fluoro-4-methoxy regioisomer—enhancing acidity for selective protection/activation under mild basic conditions. Its balanced LogP (~1.40) suits fragment-based screening libraries, while the carboxylic acid handle enables amidation, esterification, or bioconjugation. Orthogonal functional groups provide three diversification vectors for SAR exploration. Ideal for HDAC inhibitor development; related analogs show low-µM IC50. Choose ≥95% purity for reliable hit validation and lead optimization.

Molecular Formula C9H6FNO3
Molecular Weight 195.15 g/mol
CAS No. 1805456-35-2
Cat. No. B1381760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-3-fluoro-5-methoxybenzoic acid
CAS1805456-35-2
Molecular FormulaC9H6FNO3
Molecular Weight195.15 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C(=O)O)F)C#N
InChIInChI=1S/C9H6FNO3/c1-14-8-3-5(9(12)13)2-7(10)6(8)4-11/h2-3H,1H3,(H,12,13)
InChIKeyPPBYPGRDGVOODD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyano-3-fluoro-5-methoxybenzoic Acid (CAS 1805456-35-2): A Specialized Benzoic Acid Building Block for Medicinal Chemistry


4-Cyano-3-fluoro-5-methoxybenzoic acid (CAS 1805456-35-2) is a trisubstituted benzoic acid derivative bearing a cyano group at the 4-position, a fluoro at the 3-position, and a methoxy at the 5-position on the aromatic ring . This compound is primarily marketed as a versatile small molecule scaffold and building block for organic synthesis and medicinal chemistry research . Its predicted physicochemical properties include a boiling point of 371.6 ± 42.0 °C, a density of 1.41 ± 0.1 g/cm³, and an acid dissociation constant (pKa) of 3.08 ± 0.10 .

Why 4-Cyano-3-fluoro-5-methoxybenzoic Acid Cannot Be Interchanged with Other Substituted Benzoic Acids


In medicinal chemistry and organic synthesis, the precise substitution pattern on an aromatic ring critically dictates both reactivity and physicochemical properties. 4-Cyano-3-fluoro-5-methoxybenzoic acid possesses a unique combination of electron-withdrawing (cyano, fluoro) and electron-donating (methoxy) groups that modulate its acidity (pKa 3.08 vs 4.20 for unsubstituted benzoic acid ) and lipophilicity. Simple substitution with a regioisomer, such as 3-cyano-5-fluoro-4-methoxybenzoic acid, yields a significantly different pKa (3.57) , altering solubility and binding interactions. Furthermore, the carboxylic acid functionality provides a handle for further derivatization (e.g., amidation, esterification) that is absent in methyl ester analogs. Consequently, generic in-class substitution without rigorous experimental validation risks undermining synthetic yields, altering biological activity, and compromising experimental reproducibility.

Quantitative Differentiators for 4-Cyano-3-fluoro-5-methoxybenzoic Acid: Purity, Cost, and Physicochemical Profile


Commercial Purity Specifications Across Suppliers: 95% vs. 98%

When procuring 4-cyano-3-fluoro-5-methoxybenzoic acid, the available purity grades represent a quantifiable differentiator. Suppliers such as AChemBlock and AKSci offer the compound at 95% purity , while Leyan supplies it at 98% purity . This 3% difference in nominal purity can be critical for applications requiring high-fidelity starting materials, such as medicinal chemistry campaigns where impurities may confound biological assay results or hinder late-stage derivatization.

Chemical Procurement Quality Control Building Block Sourcing

Cost Per Gram Analysis for Budget-Conscious Procurement

Procurement costs vary significantly among vendors, providing a clear economic differentiator. Based on published list prices, the cost per gram for 4-cyano-3-fluoro-5-methoxybenzoic acid ranges from approximately $965/g (AChemBlock, 1g pack) to ~$384 USD/g (CymitQuimica, 500mg pack, converted from €) and ~$2,243 USD/g (Fujifilm Wako, 1g pack, converted from JPY) . These disparities highlight the importance of strategic sourcing based on project scale and budget.

Cost Efficiency Sourcing Strategy Commercial Availability

Enhanced Acidity (pKa 3.08) Compared to Unsubstituted Benzoic Acid (pKa 4.20)

The predicted pKa of 4-cyano-3-fluoro-5-methoxybenzoic acid is 3.08 ± 0.10 , which is markedly lower than the pKa of unsubstituted benzoic acid (4.20) [1]. This 1.12-unit decrease in pKa corresponds to a more than 10-fold increase in acidity, directly attributable to the combined electron-withdrawing effects of the cyano and fluoro substituents. This heightened acidity influences solubility profiles in aqueous buffers and enhances reactivity in base-catalyzed reactions such as amide couplings.

Physicochemical Properties pKa Solubility

Regioisomeric Differentiation: pKa of 3.08 vs. 3.57 for 3-Cyano-5-fluoro-4-methoxybenzoic Acid

Direct comparison with the closest regioisomer, 3-cyano-5-fluoro-4-methoxybenzoic acid, reveals a significant difference in predicted pKa (3.08 vs. 3.57) . The 0.49 pKa unit difference (approximately a 3-fold difference in acid strength) stems from the altered relative positioning of the electron-withdrawing groups. This demonstrates that even subtle changes in substitution pattern yield measurable variations in physicochemical properties that can affect reactivity, solubility, and molecular recognition.

Regioisomer pKa Structure-Activity Relationship

Optimal Use Cases for 4-Cyano-3-fluoro-5-methoxybenzoic Acid Based on Quantified Differentiation


Scaffold for HDAC Inhibitor Design

Given the presence of a carboxylic acid moiety, a cyano group, and a substituted aromatic ring, 4-cyano-3-fluoro-5-methoxybenzoic acid serves as a versatile scaffold for the development of histone deacetylase (HDAC) inhibitors. The predicted pKa of 3.08 facilitates ionic interactions with zinc-binding domains. While direct activity data for this specific compound is not yet publicly available, structurally related benzoic acid derivatives have demonstrated HDAC inhibition (e.g., IC50 values in the low micromolar range) . The unique substitution pattern may offer improved selectivity or pharmacokinetic properties compared to simpler analogs.

Building Block for Biaryl Synthesis via Suzuki-Miyaura Coupling

The presence of a carboxylic acid group allows for easy conversion to esters or amides, while the aromatic ring can be further functionalized via palladium-catalyzed cross-coupling reactions after appropriate halogenation. The enhanced acidity (pKa 3.08 vs. 4.20 for benzoic acid) can be exploited to selectively protect or activate the carboxylic acid under mild basic conditions, streamlining synthetic routes to complex biaryl structures common in pharmaceuticals and agrochemicals.

Medicinal Chemistry Hit-to-Lead Optimization

The compound's three orthogonal functional groups (cyano, fluoro, methoxy) provide multiple vectors for diversification. The cost-per-gram analysis indicates that sourcing from CymitQuimica (~$384/g) is economically advantageous for initial hit validation, while larger-scale lead optimization may benefit from alternative suppliers like AChemBlock ($965/g) with more flexible packaging options. The 98% purity grade from Leyan may be preferred for critical structure-activity relationship studies to minimize impurity-derived artifacts.

Physicochemical Property Modulation in Fragment-Based Drug Discovery

The combination of electron-withdrawing and electron-donating groups yields a predicted LogP of approximately 1.40 , suggesting balanced lipophilicity suitable for fragment libraries. The 0.49 pKa difference relative to the 3-cyano-5-fluoro-4-methoxy regioisomer can be exploited to tune acidity and, consequently, solubility and permeability. Researchers aiming to optimize ligand efficiency may find this compound a valuable addition to fragment screening collections.

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